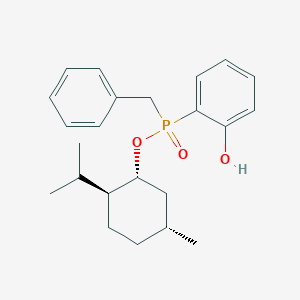![molecular formula C19H19NO2 B12915027 Isoxazole, 3-methyl-5-[2-phenyl-2-(phenylmethoxy)ethyl]- CAS No. 61449-18-1](/img/structure/B12915027.png)
Isoxazole, 3-methyl-5-[2-phenyl-2-(phenylmethoxy)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-(Benzyloxy)-2-phenylethyl)-3-methylisoxazole is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Benzyloxy)-2-phenylethyl)-3-methylisoxazole typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group or the isoxazole ring to a more saturated structure.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol or saturated isoxazole derivatives.
Substitution: Formation of substituted benzyloxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving isoxazole-containing molecules.
Drug Development:
Medicine
Therapeutic Agents: The compound may exhibit therapeutic properties, such as anti-inflammatory or anticancer activities, making it a candidate for drug development.
Industry
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Agriculture: The compound may have applications in the development of agrochemicals, such as pesticides or herbicides.
Mecanismo De Acción
The mechanism of action of 5-(2-(Benzyloxy)-2-phenylethyl)-3-methylisoxazole involves its interaction with specific molecular targets. The benzyloxy and phenylethyl groups can interact with enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-Phenylisoxazole: Lacks the benzyloxy and phenylethyl groups, making it less complex.
3-Methylisoxazole: Lacks the benzyloxy and phenylethyl groups, making it a simpler structure.
2-Phenylethylisoxazole: Contains the phenylethyl group but lacks the benzyloxy group.
Uniqueness
5-(2-(Benzyloxy)-2-phenylethyl)-3-methylisoxazole is unique due to the presence of both benzyloxy and phenylethyl groups, which confer distinct chemical and biological properties. These groups enhance its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields.
Propiedades
Número CAS |
61449-18-1 |
|---|---|
Fórmula molecular |
C19H19NO2 |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
3-methyl-5-(2-phenyl-2-phenylmethoxyethyl)-1,2-oxazole |
InChI |
InChI=1S/C19H19NO2/c1-15-12-18(22-20-15)13-19(17-10-6-3-7-11-17)21-14-16-8-4-2-5-9-16/h2-12,19H,13-14H2,1H3 |
Clave InChI |
SFZZQNBJYDJZIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1)CC(C2=CC=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-chloro-3-methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indole](/img/structure/B12914945.png)

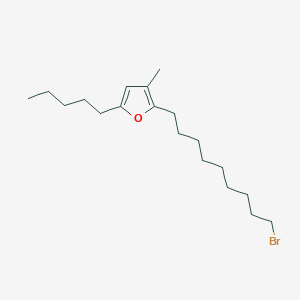
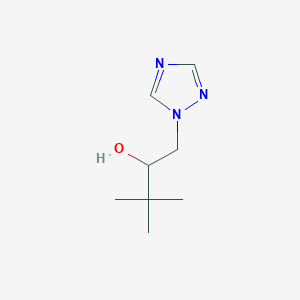
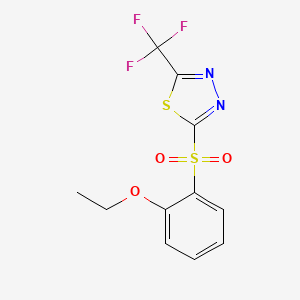
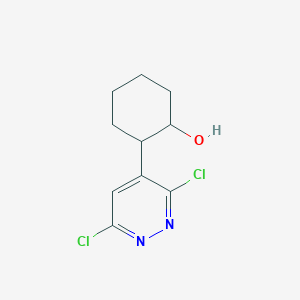
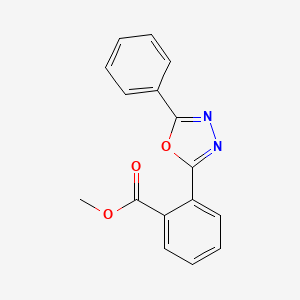
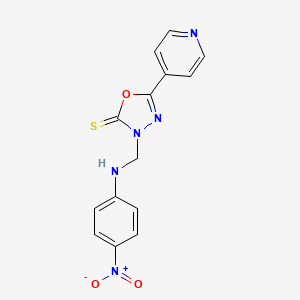
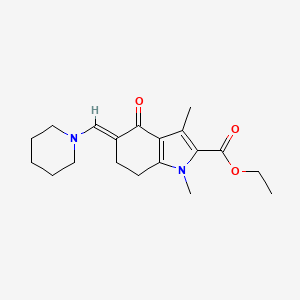
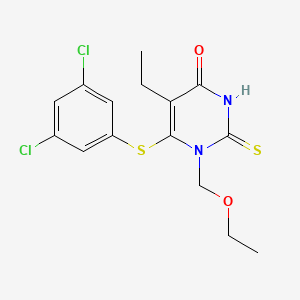
![3-(6-methoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12915007.png)
![2-(2-([1,1'-Biphenyl]-4-yl)oxazolidin-3-yl)ethanol](/img/structure/B12915014.png)
